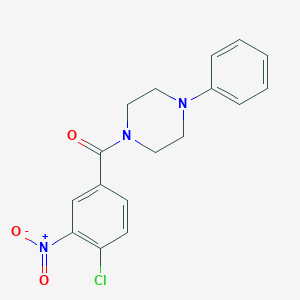![molecular formula C15H13BrN2O3 B387385 1-(4-BROMOPHENYL)-3-{[(FURAN-2-YL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE](/img/structure/B387385.png)
1-(4-BROMOPHENYL)-3-{[(FURAN-2-YL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-BROMOPHENYL)-3-{[(FURAN-2-YL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE is a synthetic organic compound that features a bromophenyl group, a furylmethylamino group, and a pyrrolidinedione core
準備方法
The synthesis of 1-(4-BROMOPHENYL)-3-{[(FURAN-2-YL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinedione Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring, which can be carried out using bromine or other brominating agents.
Attachment of the Furylmethylamino Group: This step involves the reaction of the pyrrolidinedione core with a furylmethylamine derivative under suitable conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and other process aids to enhance reaction efficiency.
化学反応の分析
1-(4-BROMOPHENYL)-3-{[(FURAN-2-YL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(4-BROMOPHENYL)-3-{[(FURAN-2-YL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways and its potential as a drug candidate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
作用機序
The mechanism of action of 1-(4-BROMOPHENYL)-3-{[(FURAN-2-YL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
類似化合物との比較
1-(4-BROMOPHENYL)-3-{[(FURAN-2-YL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione: This compound features a chlorophenyl group instead of a bromophenyl group, which may result in different chemical and biological properties.
1-(4-Methoxyphenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione: The presence of a methoxy group instead of a bromophenyl group can also lead to variations in reactivity and activity.
1-(4-Nitrophenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione: The nitrophenyl group introduces different electronic and steric effects, influencing the compound’s behavior in chemical and biological systems.
特性
分子式 |
C15H13BrN2O3 |
|---|---|
分子量 |
349.18g/mol |
IUPAC名 |
1-(4-bromophenyl)-3-(furan-2-ylmethylamino)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H13BrN2O3/c16-10-3-5-11(6-4-10)18-14(19)8-13(15(18)20)17-9-12-2-1-7-21-12/h1-7,13,17H,8-9H2 |
InChIキー |
XTNMZNAHDKIXSL-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)NCC3=CC=CO3 |
正規SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)NCC3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


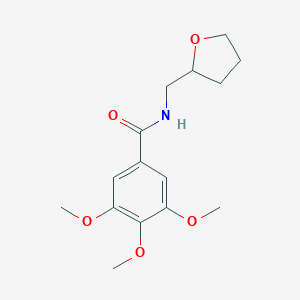
![2-[(1-bromo-2-naphthyl)oxy]-N'-(2,3-dimethoxybenzylidene)butanohydrazide](/img/structure/B387308.png)
![N-(1-{[2-(1-ethylpropylidene)hydrazino]carbonyl}-3-methylbutyl)-4-iodobenzenesulfonamide](/img/structure/B387309.png)
![(1S,2S,3aR)-7-chloro-1-(4-methylbenzoyl)-2-(3-nitrophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B387310.png)
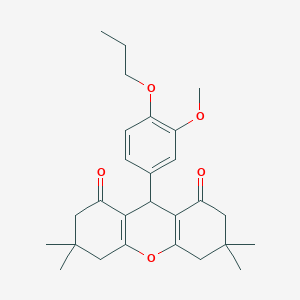
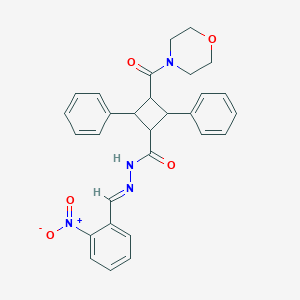
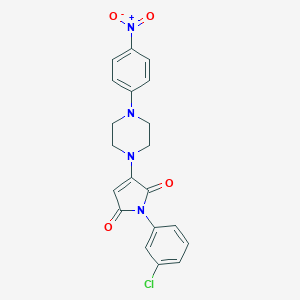
![N-(2,4-dimethylphenyl)-N-(2-{2-[4-({4-nitrobenzyl}oxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B387315.png)
![N'-(3-chlorobenzylidene)-4-[(3-methoxybenzyl)oxy]benzohydrazide](/img/structure/B387316.png)
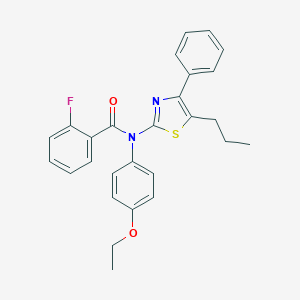
![N-[3,5-bis(phenylsulfanyl)phenyl]-3-fluorobenzamide](/img/structure/B387321.png)
![(5Z)-5-[(2-methoxy-3-nitrophenyl)methylidene]-2-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B387322.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methoxybenzamide](/img/structure/B387328.png)
